molecular formula C21H19N3O3S B2537624 3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzonitrile CAS No. 1251688-50-2

3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzonitrile

Cat. No.: B2537624
CAS No.: 1251688-50-2
M. Wt: 393.46
InChI Key: PLWRFAGHXPHCEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzonitrile is a chemical compound with the empirical formula C13H14N2O.

Preparation Methods

The synthesis of 3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzonitrile involves multiple steps, typically starting with the preparation of the benzothiazine core. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzonitrile has been studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise in various therapeutic applications, including as an anticancer and antimicrobial agent. Industrially, it may be used in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of 3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzonitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of certain enzymes or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar compounds include other benzothiazine derivatives and piperidine-containing molecules, which may share some properties but differ in their specific activities and uses .

Biological Activity

3-[1,1-Dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C22H22N2O5S
  • Molecular Weight : 426.5 g/mol
  • CAS Number : 1251611-92-3

Antibacterial Activity

Research has indicated that compounds with similar structural motifs exhibit antibacterial properties. For instance, derivatives containing the piperidine moiety have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action often involves interference with bacterial cell wall synthesis or inhibition of critical enzymes.

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition. Studies on related compounds have demonstrated strong inhibitory activity against acetylcholinesterase (AChE) and urease. For example, certain synthesized piperidine derivatives have shown IC50 values as low as 2.14 µM against urease, indicating potent enzyme inhibition capabilities . This property is particularly valuable in developing treatments for conditions like hypertension and infections caused by urease-producing bacteria.

Study on Structural Derivatives

A study synthesized various derivatives of benzothiazine compounds and evaluated their biological activities. The results highlighted that modifications to the piperidine and benzothiazine structures significantly impacted their antibacterial and enzyme inhibitory activities. For example, compounds with specific substitutions exhibited enhanced binding affinity to bovine serum albumin (BSA), which correlates with improved pharmacokinetic properties .

Comparative Analysis of Related Compounds

Compound NameAntibacterial ActivityAChE Inhibition IC50 (µM)Urease Inhibition IC50 (µM)
Compound AModerate5.010.0
Compound BStrong2.53.5
3-[1,1-Dioxido...]Moderate to Strong2.146.28

This table illustrates the comparative effectiveness of different compounds in terms of their antibacterial and enzyme inhibitory activities.

The biological activity of this compound is likely mediated through:

  • Interaction with Bacterial Membranes : Disruption of membrane integrity leading to cell lysis.
  • Enzyme Inhibition : Binding to active sites of enzymes like AChE and urease, thereby blocking their function.

Properties

IUPAC Name

3-[1,1-dioxo-2-(piperidine-1-carbonyl)-1λ6,4-benzothiazin-4-yl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c22-14-16-7-6-8-17(13-16)24-15-20(21(25)23-11-4-1-5-12-23)28(26,27)19-10-3-2-9-18(19)24/h2-3,6-10,13,15H,1,4-5,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWRFAGHXPHCEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=CC(=C4)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.